molecular formula C9H12ClN5 B15360264 6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B15360264
M. Wt: 225.68 g/mol
InChI Key: CVHOOTMILHASCZ-UHFFFAOYSA-N
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Description

6-Chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a chemical compound belonging to the class of triazolopyrazines This compound features a triazole ring fused to a pyrazine ring, which is substituted with chlorine, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the pyrazine ring. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of hydrazine with appropriate diketones or β-diketones to form the triazole ring.

  • Substitution Reactions: The isopropyl and methyl groups are introduced through nucleophilic substitution reactions using isopropylamine and methyl iodide, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines to replace chlorine or other leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Isopropylamine, methyl iodide, pyridine.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazolopyrazines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological effects. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

  • N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

  • 6-Chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Uniqueness: this compound stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

6-chloro-3-methyl-N-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C9H12ClN5/c1-5(2)11-8-9-14-13-6(3)15(9)4-7(10)12-8/h4-5H,1-3H3,(H,11,12)

InChI Key

CVHOOTMILHASCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(N=C2NC(C)C)Cl

Origin of Product

United States

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